Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The structure of 1H- and 2H-pyrazolo[3,4-b]pyridines and diversity centers present on them have been studied . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . This strategy involves a sequential opening/closing cascade reaction .Scientific Research Applications
Chemical Synthesis and Reactions
- Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Youssef et al. (2011) described its use in preparing compounds with biocidal properties against bacteria and fungi, showing excellent effectiveness in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).
- Dandia et al. (2014) demonstrated its application in an efficient, green synthetic protocol for the chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives. This method is notable for its environmental friendliness, high yields, and simple procedures (Dandia, Gupta, & Parewa, 2014).
- Abdelhamid and Gomha (2013) also reported its use in synthesizing pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridine derivatives, highlighting its versatility in creating diverse heterocyclic systems (Abdelhamid & Gomha, 2013).
Biological and Medicinal Chemistry
- In biological and medicinal chemistry research, sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives have been explored for various applications. For example, Ghaedi et al. (2015) focused on synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, potentially useful in the preparation of new N-fused heterocyclic compounds in medicine (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Crystallography and Structural Analysis
- In the field of crystallography, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, has been studied for its ability to form stable complexes with substances like amphetamines, as shown in research by Reviriego et al. (2006). This highlights the potential for sodium salts of pyrazolopyridine derivatives in structural chemistry and drug interaction studies (Reviriego, Rodríguez-Franco, Navarro, Garcı́a-España, Liu-González, Verdejo, & Doménech, 2006).
Safety And Hazards
properties
IUPAC Name |
sodium;6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12;/h2H,1H3,(H,13,14)(H2,9,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCVBLGCPFSKEL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NNC2=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
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